
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Vue d'ensemble
Description
1-(Benzyloxy)-3-fluoro-2-nitrobenzene, also known as 1-benzyloxy-3-fluoro-2-nitrobenzene, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that has been used in the synthesis of various compounds and has been studied for its biological and physiological effects. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene will be discussed in
Applications De Recherche Scientifique
Pharmaceutical Research
1-(Benzyloxy)-3-fluoro-2-nitrobenzene: is a valuable synthetic intermediate in organic chemistry. Its protected hydroxyl group (benzyloxy) and strategically placed fluorine atom make it a versatile building block for synthesizing various pharmaceutical compounds. It’s particularly useful in creating analogs of potent and selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors, which are significant in the treatment of diabetes and glaucoma, respectively .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability or used to create novel coatings with improved resistance to environmental factors .
Chemical Synthesis
1-(Benzyloxy)-3-fluoro-2-nitrobenzene: serves as an intermediate in the synthesis of complex organic molecules. It’s used in multi-step synthetic pathways to construct molecules with precise structural configurations, which are essential in developing new chemical entities with desired properties .
Agriculture
In the agricultural sector, derivatives of this compound could be explored for developing new pesticides or herbicides. The nitro group and the benzyloxy moiety can be modified to target specific pests or weeds, potentially leading to more effective crop protection solutions .
Environmental Science
This compound’s derivatives may be investigated for environmental applications, such as the removal of pollutants from water or soil. Its chemical structure could be tailored to bind and neutralize specific contaminants, aiding in environmental cleanup efforts .
Analytical Chemistry
In analytical chemistry, 1-(Benzyloxy)-3-fluoro-2-nitrobenzene can be a precursor for developing analytical reagents. These reagents can be designed to react with particular analytes, resulting in color changes or fluorescence that enable the detection and quantification of various substances .
Biochemistry
The compound is also relevant in biochemistry for the modification of biomolecules. It can be used to introduce protective groups in peptides or nucleotides during the synthesis of biologically active molecules, which is crucial in the study of biological processes and drug development .
Nanotechnology
Lastly, in nanotechnology, 1-(Benzyloxy)-3-fluoro-2-nitrobenzene could be used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and reactivity of nanoparticles, expanding their applications in medicine, electronics, and catalysis .
Propriétés
IUPAC Name |
1-fluoro-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVIQNJOSOYTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728061 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920284-79-3 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-](/img/structure/B1509949.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)


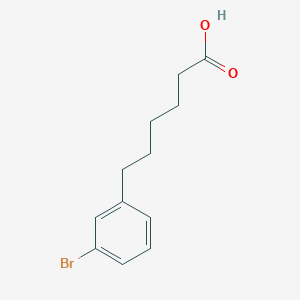
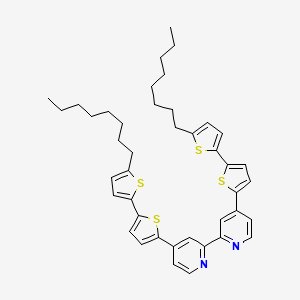



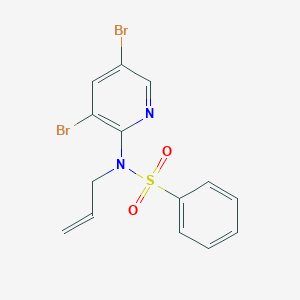
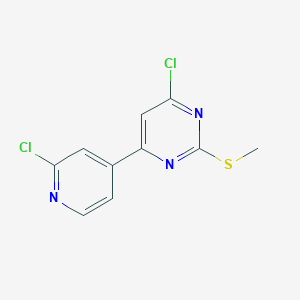
![4,4'-Bis(5'-(hexylthio)-[2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B1509986.png)
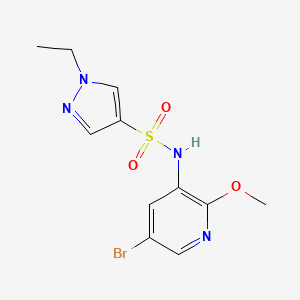
![6-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B1509988.png)